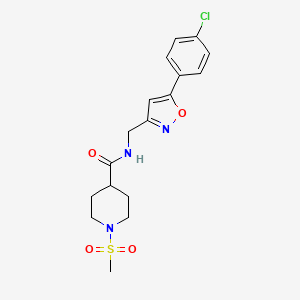
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20ClN3O4S and its molecular weight is 397.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a novel compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H18ClN3O3S
- Molecular Weight : 384.8 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of specific enzymes, which can be crucial in treating diseases such as cancer and autoimmune disorders.
- Receptor Binding : It may interact with certain receptors in the central nervous system, potentially influencing pain pathways and other neurological functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antibacterial Activity : Preliminary studies have shown moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation through various in vitro assays .
- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production, particularly IL-17 and IFN-gamma .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound and related derivatives:
- In Vitro Studies :
- In Vivo Studies :
Comparative Data Table
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-26(23,24)21-8-6-13(7-9-21)17(22)19-11-15-10-16(25-20-15)12-2-4-14(18)5-3-12/h2-5,10,13H,6-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSFVVXZGXBUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














